Spirazine

Description

Spirazine is a theoretical chemical structure first proposed in the early 20th century as part of a hypothesis explaining hereditary mechanisms. According to historical sources, spirazines were hypothesized to form coordinated systems within the nucleus, acting as "chemical messengers" or "intracellular hormones" to regulate cellular processes . However, this hypothesis faced criticism for lacking empirical validation and was described as speculative in early 20th-century literature . No modern synthetic or analytical data on spirazines exist in contemporary databases, suggesting the term remains confined to historical theoretical discussions.

Properties

IUPAC Name |

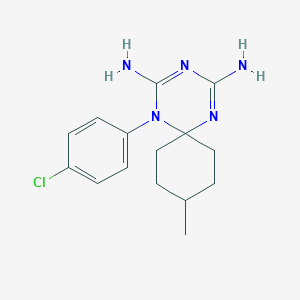

5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMKZMXFFVPKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166012 | |

| Record name | Spirazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-44-7 | |

| Record name | Spirazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROTRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV516JUV0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Spirotriazine can be synthesized through several methods, including:

Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the spirotriazine core.

Bromohydrazone Route: This involves the formation of bromohydrazone intermediates, which undergo cyclization to yield spirotriazine.

Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, which then cyclize to form spirotriazine.

Multistep Synthesis: This involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the spirotriazine core.

Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of spirotriazine.

Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form spirotriazine.

Industrial Production Methods

Industrial production of spirotriazine typically involves optimizing one of the above synthetic routes to achieve high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability.

Chemical Reactions Analysis

Types of Reactions

Spirotriazine undergoes various chemical reactions, including:

Substitution: Spirotriazine can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction yields reduced derivatives .

Scientific Research Applications

Spirotriazine has found applications in various fields, including:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Biology: Exhibits biological activities such as antioxidant, anticancer, and antimicrobial properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of spirotriazine involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While spirazine itself lacks modern experimental data, its proposed heterocyclic nature invites comparison with well-studied diazine and piperazine derivatives. Below, we analyze key structural and functional analogs:

Pyrazine Derivatives

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at 1,4 positions, shares a diazine backbone hypothetically akin to spirazines. Unlike spirazines, pyrazine derivatives are extensively characterized and utilized in drug design due to their:

- Bioactivity : Pyrazine scaffolds exhibit antimicrobial, anticancer, and antitubercular properties. For example, pyrazine-2-carbohydrazide derivatives demonstrate significant enzyme inhibition activity .

- Synthetic Versatility : Pyrazine rings serve as platforms for synthesizing hybrid molecules (e.g., imidazo[1,2-d]pyridines), enhancing pharmacological profiles .

- Natural Occurrence : Pyrazines are found in natural products like asperazine, a bis-indole alkaloid with antiviral activity .

Piperazine Derivatives

Piperazine, a saturated six-membered ring with two nitrogen atoms at 1,4 positions, is a cornerstone of medicinal chemistry. Key distinctions from spirazines include:

- Pharmacological Applications : Piperazine moieties are critical in CNS-active drugs (e.g., trazodone, cetirizine) due to their ability to modulate serotonin and histamine receptors .

- Synthetic Utility : Piperazine serves as a building block for sulfonamide and amide derivatives, improving solubility and bioavailability .

- Regulatory Challenges : Piperazine derivatives are monitored due to their misuse in designer drugs, necessitating advanced analytical methods (e.g., mass spectrometry) for detection .

Quinoxaline Derivatives

Quinoxaline (benzopyrazine), a fusion of benzene and pyrazine, shares structural similarities with spirazines but is empirically validated:

- Antibiotic Activity: Quinoxaline derivatives are key in antibiotics like echinomycin, which targets DNA .

- Electrochemical Applications : Used in organic semiconductors due to electron-deficient aromatic systems .

Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Innovations: Pyrazine derivatives synthesized via iminobenzoate intermediates show enhanced crystallinity and bioactivity . Piperazine-based CNS agents, such as fluphenazine, leverage field alignment studies for optimized receptor interactions .

- Pharmacological Gaps: Unlike spirazines, pyrazine and piperazine derivatives have defined SAR (structure-activity relationship) profiles. For example, 2-diphenylphosphinomethyl-3-methylpyrazine exhibits antitumor activity via kinase inhibition .

- Analytical Challenges : Piperazines require advanced MS/IR techniques for forensic identification, reflecting their structural complexity compared to theoretical spirazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.